molecular formula C14H20Cl2N4 B1406769 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride CAS No. 1992996-26-5

4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride

Cat. No.: B1406769
CAS No.: 1992996-26-5
M. Wt: 315.2 g/mol
InChI Key: ONKUBTQKFIQQNO-UHFFFAOYSA-N
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Description

The compound “4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Heterocyclic Compound Research Applications

Cytochrome P450 Enzyme Inhibition

Heterocyclic compounds, including imidazole and pyridine derivatives, are potent and selective inhibitors of Cytochrome P450 isoforms. These inhibitors are crucial in studying drug metabolism and predicting drug-drug interactions by deciphering the involvement of specific CYP isoforms in the metabolism of various drugs. The selectivity of these inhibitors plays a critical role in the effective assessment of potential interactions and the safe development of new pharmaceuticals (Khojasteh et al., 2011).

P38α MAP Kinase Inhibition

Tri- and tetra-substituted imidazole scaffolds are known as selective inhibitors of the p38 MAP kinase, which is responsible for the release of proinflammatory cytokines. These compounds demonstrate significant potential in the design and synthesis of new drugs aimed at inflammatory diseases. The specificity of these inhibitors towards the ATP pocket of the kinase underscores their importance in developing targeted therapies with improved potency and selectivity (Scior et al., 2011).

Antibacterial Agents

Imidazopyridine-based derivatives are highlighted for their potential in combating multi-drug resistant bacterial infections. Fused pyridines, including those with imidazole structures, are reported to exhibit a wide range of pharmacological activities, such as antibacterial, antifungal, and antiprotozoal properties. The structural diversity of these compounds allows for the tuning of their antibacterial activity, making them promising candidates for novel antibiotic agents (Sanapalli et al., 2022).

Catalysis and Organic Synthesis

Heterocyclic compounds play a vital role in organic synthesis and catalysis, offering a broad array of functionalities and reactivities. The diversity of heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, showcases their utility in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. These properties are crucial for advancing organic synthesis methodologies and developing novel compounds with significant biological activities (Li et al., 2019).

Biochemical Analysis

Biochemical Properties

4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in the compound can act as a ligand for metal ions, facilitating enzyme catalysis. Additionally, the piperidine ring may interact with neurotransmitter receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biochemical behavior .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis. This can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, or differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For instance, the imidazole ring can coordinate with metal ions in the active site of enzymes, affecting their catalytic function. Additionally, the compound may interact with transcription factors, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity or enzyme function. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, or behavioral changes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolites can further interact with other biomolecules, affecting cellular function and metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The compound’s distribution within tissues can also affect its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

4-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.2ClH/c1-5-15-6-2-12(1)11-18-10-9-17-14(18)13-3-7-16-8-4-13;;/h1-2,5-6,9-10,13,16H,3-4,7-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKUBTQKFIQQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2CC3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride
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4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride
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4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride

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